![molecular formula C11H11NO4S B2947317 (4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 280108-16-9](/img/structure/B2947317.png)
(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
Chemical Reactions Analysis
The dirhodium (II)/Xantphos catalyzed process mentioned above involves a three-component reaction of amines, diazo compounds, and allylic compounds. This process might be relevant to the chemical reactions involving “(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid”.Scientific Research Applications
- Antibacterial Agents : Carboxyphenyl thiazolidine derivatives have shown antibacterial activity against Gram-positive bacteria. Researchers explore their potential as novel antibiotics .
- Metalloporphyrins : Carboxyphenyl thiazolidine derivatives can coordinate with metal ions (e.g., Fe(III), Cu(II), Zn(II)). These complexes have potential in catalysis, bioimaging, and photodynamic therapy .
- EPR Spectroscopy : EPR spectroscopy helps characterize Cu(II) complexes of these macrocycles, providing insights into their coordination chemistry .
Medicinal Chemistry and Drug Development
Coordination Chemistry and Metal Complexes
Mechanism of Action
The mechanism of action for the dirhodium (II)/Xantphos catalyzed process involves a relay dirhodium (II)-catalyzed carbene insertion and allylic alkylation process . The catalytic properties of dirhodium are effectively modified by the coordination with Xantphos, leading to good activity in the catalytic allylic alkylation process .
Future Directions
The research on the dirhodium (II)/Xantphos catalyzed process suggests that this method could be used to synthesize a variety of complex and functionally diverse α-quaternary α-amino acid derivatives. This could potentially open up new avenues for the synthesis of compounds like “(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid”.
properties
IUPAC Name |
(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c13-10(14)7-4-2-1-3-6(7)9-12-8(5-17-9)11(15)16/h1-4,8-9,12H,5H2,(H,13,14)(H,15,16)/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKHXCXWMNFPK-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=CC=C2C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
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